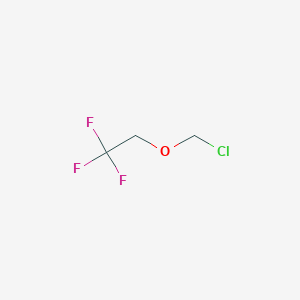

![molecular formula C14H15ClN2O3 B2422592 3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 1923140-26-4](/img/structure/B2422592.png)

3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

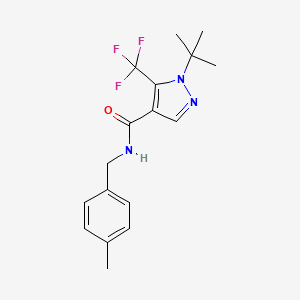

The compound “3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione” is a derivative of the spiroconnected N-alkoxyalkylpiperidine hydantoins . It is related to the key intermediate in the synthesis of spirotetramat, a second-generation insecticide developed by Bayer CropScience .

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction sequence. The key intermediate in the synthesis of spirotetramat, cis-8-Methoxy-1,3-diazaspiro [4.5]decane-2,4-dione, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Molecular Structure Analysis

The molecular structure of this compound is related to cycloalkanes, which are compounds that contain rings of carbon atoms. The general formula for a cycloalkane composed of n carbons is CnH2n .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction . Other reactions include hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Packing Analysis

Research on spirohydantoin derivatives, including those similar to 3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione, has focused on understanding their crystal packing and conformational preferences. For example, Lazić et al. (2022) investigated the crystal packing preferences of related spirohydantoin derivatives incorporating a halogenated benzoyl group, using X-ray diffraction and quantum chemical calculations (Lazić et al., 2022).

Molecular Synthesis and Structure-Activity Relationships

Spirohydantoin derivatives are synthesized for various pharmacological investigations. For instance, Pardali et al. (2021) developed a cost-effective synthesis method for similar compounds, highlighting their role as a privileged class of heterocyclic scaffolds in pharmacology (Pardali et al., 2021). Furthermore, Lazić et al. (2017) explored the structure-property relationship of benzyl-substituted diazaspiro[4.4]nonane-diones, focusing on their potential as anticonvulsant agents (Lazić et al., 2017).

Supramolecular Interactions

The study of supramolecular arrangements is crucial in understanding the properties of these compounds. Graus et al. (2010) prepared various cyclohexane-5-spirohydantoin derivatives, including a compound structurally similar to the one , to analyze their supramolecular arrangements and molecular structure relationships (Graus et al., 2010).

Pharmaceutical Potential

Spirohydantoin derivatives are also investigated for their potential therapeutic applications. For instance, Obniska et al. (2006) synthesized and evaluated a series of azaspiro[4.5]decane-1,3-dione derivatives for their anticonvulsant and neurotoxic properties, highlighting their potential as anticonvulsant agents (Obniska et al., 2006).

Eigenschaften

IUPAC Name |

3-[(4-chlorophenyl)methyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3/c15-11-3-1-10(2-4-11)9-17-12(18)14(16-13(17)19)5-7-20-8-6-14/h1-4H,5-9H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXNOSILXJMKJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

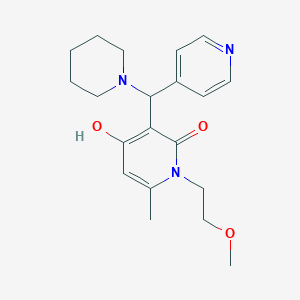

![5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2422511.png)

![N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2422521.png)

![Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate](/img/structure/B2422523.png)

![3-chloro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2422524.png)

![N-(2-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2422525.png)

![(E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2422526.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2422528.png)